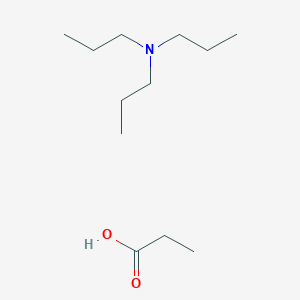

Tripropylamine propionic acid salt

Description

Properties

CAS No. |

68797-66-0 |

|---|---|

Molecular Formula |

C12H27NO2 |

Molecular Weight |

217.35 g/mol |

IUPAC Name |

N,N-dipropylpropan-1-amine;propanoic acid |

InChI |

InChI=1S/C9H21N.C3H6O2/c1-4-7-10(8-5-2)9-6-3;1-2-3(4)5/h4-9H2,1-3H3;2H2,1H3,(H,4,5) |

InChI Key |

ISKGJDZLEVQKOA-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)CCC.CCC(=O)O |

Origin of Product |

United States |

Synthesis and Formation Mechanisms of Tripropylamine Propionic Acid Salt

Principles of Acid-Base Salt Formation Involving Tertiary Amines and Carboxylic Acids

The reaction between a tertiary amine, such as tripropylamine (B89841), and a carboxylic acid, like propionic acid, is a classic acid-base neutralization. nih.govnih.gov The nitrogen atom in tripropylamine possesses a lone pair of electrons, rendering it basic and capable of accepting a proton. spectroscopyonline.com Conversely, the carboxylic acid has an acidic proton on its hydroxyl group that it can donate. libretexts.org

The direct reaction involves the deprotonation of the carboxylic acid by the basic amine to form a carboxylate anion and an ammonium (B1175870) cation. libretexts.org In this specific case, the proton (H⁺) from the carboxyl group of propionic acid is transferred to the lone pair of electrons on the nitrogen atom of tripropylamine. spectroscopyonline.com This results in the formation of the tripropylammonium (B8586437) cation ([CH₃CH₂CH₂]₃NH⁺) and the propionate (B1217596) anion (CH₃CH₂COO⁻), which are held together by an ionic bond to form the salt. spectroscopyonline.com This salt formation often enhances the water solubility of the parent amine. spectroscopyonline.comlibretexts.org

The transfer of a proton from a carboxylic acid to an amine is an equilibrium process, the favorability of which is dictated by thermodynamic principles. For the salt to form spontaneously, the Gibbs free energy change (ΔG) for the proton transfer must be negative. This process can be viewed as a competition between the neutral hydrogen-bonded complex and the ion-pair salt.

Several factors influence the energetics and the position of the equilibrium:

Basicity of the Amine and Acidity of the Acid: The pKa values of the amine and the acid are critical. A stronger acid and a stronger base will have a more favorable equilibrium for salt formation. reddit.com

Solvation: The solvent plays a crucial role in stabilizing the resulting ions. In the gas phase or non-polar solvents, the neutral, hydrogen-bonded pair might be more stable. However, in polar solvents, the energy gained from the solvation of the newly formed tripropylammonium cation and propionate anion can be significant, tipping the energetic balance in favor of the ionic salt form. rsc.org

The table below summarizes the key energetic factors:

Interactive Table 1: Factors Influencing Proton Transfer Energetics

| Factor | Influence on Salt Formation | Rationale |

| Amine Basicity (pKa) | Higher basicity favors salt formation. | A more basic amine has a stronger affinity for the proton. reddit.com |

| Acid Acidity (pKa) | Higher acidity (lower pKa) favors salt formation. | A more acidic carboxylic acid donates its proton more readily. reddit.com |

| Solvent Polarity | Higher polarity favors salt formation. | Polar solvents stabilize the resulting ions through solvation, providing the energy to favor ionization. rsc.org |

| Temperature | Can shift equilibrium. | The reaction is typically exothermic, so lower temperatures may favor the product. High temperatures can lead to decomposition or side reactions, such as amide formation. libretexts.org |

Synthetic Pathways for Tripropylamine Propionic Acid Salt

The synthesis of this salt can be achieved through straightforward methods or as part of a more complex process.

The most direct route to synthesizing this compound is the simple mixing of the two reactants. acs.org This method involves the direct combination of tripropylamine with a stoichiometric equivalent of propionic acid. libretexts.org

The reaction is typically performed in a suitable solvent. The choice of solvent is important; if the resulting salt is less soluble in the chosen solvent than the individual reactants, it will precipitate out of the solution, allowing for easy isolation by filtration. The reaction is exothermic, releasing heat as the acid and base neutralize each other. nih.govnih.gov

This compound can also be formed in-situ during reactive extraction, a process used to separate carboxylic acids from aqueous solutions, such as fermentation broths. ijcea.orgnih.gov In this application, tripropylamine, dissolved in a water-immiscible organic solvent, acts as an extractant. researchgate.net

When the organic phase containing tripropylamine is mixed with an aqueous phase containing propionic acid, the amine reacts with the acid at the liquid-liquid interface. ijcea.org This reaction forms the this compound, which is preferentially soluble in the organic phase. This in-situ formation of the salt-complex drives the transfer of propionic acid from the aqueous phase to the organic phase, enabling its separation and recovery. ijcea.orgresearchgate.net

Optimization of Formation Conditions for Stoichiometric Control and Purity

Achieving a high yield of pure, stoichiometrically correct (1:1) this compound requires careful control over several reaction parameters.

Stoichiometry: Precise control of the molar ratio of tripropylamine to propionic acid is essential. Using a 1:1 molar ratio ensures the complete conversion of the limiting reagent without an excess of either starting material remaining, which would contaminate the product.

Temperature Control: While the reaction occurs readily at room temperature, controlling the temperature is crucial. The initial mixing is exothermic, and excessive heat can promote side reactions. Notably, heating an ammonium carboxylate salt can lead to dehydration, forming an amide and water, which would be an impurity in this context. libretexts.org

Solvent Selection: The choice of solvent affects both the reaction rate and the ease of product isolation. A non-polar solvent may be chosen to facilitate the precipitation of the polar salt, simplifying its separation via filtration.

Purification: After initial formation and isolation, the salt can be washed with a cold, non-polar solvent (like hexane) to remove any residual, unreacted starting materials. The purity can be assessed by techniques such as melting point determination and spectroscopic analysis.

The table below outlines key parameters for optimizing the synthesis.

Interactive Table 2: Optimization Parameters for Salt Formation

| Parameter | Objective | Method |

| Molar Ratio | Ensure 1:1 stoichiometric product. | Use precise measurements of tripropylamine and propionic acid in a 1:1 molar ratio. |

| Temperature | Prevent side reactions (e.g., amide formation). | Conduct the reaction at or below room temperature, possibly with cooling. libretexts.org |

| Solvent | Facilitate reaction and/or purification. | Select a solvent in which the salt product has low solubility for easy isolation by filtration. |

| Purity | Remove unreacted starting materials. | Wash the isolated salt with a non-polar solvent; recrystallization if necessary. |

Equilibrium Thermodynamics of Tripropylamine Propionic Acid Salt Formation and Extraction

Reactive Extraction Equilibria of Propionic Acid with Tripropylamine (B89841)

The reactive extraction of propionic acid from an aqueous phase into an organic phase containing tripropylamine (TPA) is governed by the reversible reaction between the acid and the amine, forming an acid-amine complex. This process is influenced by several factors, including the concentrations of the reactants and the nature of the diluent used in the organic phase.

Determination of Apparent Reactive Equilibrium Constants (K_E)

The apparent reactive equilibrium constant, K_E, is a crucial parameter that quantifies the strength of the interaction between the carboxylic acid and the amine extractant in the organic phase. A higher K_E value indicates a more favorable extraction process. Studies have shown that the equilibrium complexation constant for TPA can be significantly high, indicating its effectiveness as an extractant for propionic acid. For instance, at a 40% amine concentration in 1-octanol, the equilibrium complexation constant (K_E1) for TPA was determined to be 10.28. sciencepublishinggroup.com The determination of these constants is essential for modeling and predicting the behavior of the extraction system under various conditions.

Analysis of Distribution Coefficients (K_D) and Loading Factors (Z)

The distribution coefficient (K_D) and the loading factor (Z) are key performance indicators in reactive extraction. K_D represents the ratio of the total concentration of the acid in the organic phase to its total concentration in the aqueous phase at equilibrium. A high K_D value signifies efficient extraction. For the reactive extraction of propionic acid with TPA, distribution coefficients have been observed to be significantly higher than those in physical extraction, with values ranging from 3 to 19 depending on the acid and amine concentrations. sciencepublishinggroup.com

The loading factor (Z) is defined as the ratio of the concentration of the acid extracted into the organic phase to the initial concentration of the amine in the organic phase. It provides insight into the stoichiometry of the acid-amine complex formed. The loading factor is instrumental in calculating the equilibrium complexation constant. sciencepublishinggroup.com

Table 1: Reactive Extraction Parameters for Propionic Acid with Tripropylamine (TPA)

| Parameter | Value/Range | Conditions | Reference |

| Distribution Coefficient (K_D) | 3 - 19 | 0.1 N Acid, 10-40% TPA | sciencepublishinggroup.com |

| Equilibrium Complexation Constant (K_E1) | 10.28 | 40% TPA in 1-octanol | sciencepublishinggroup.com |

This table presents key equilibrium parameters for the reactive extraction of propionic acid using tripropylamine, highlighting the efficiency of the process.

Stoichiometry and Stability of Tripropylamine-Propionic Acid Complexes

Formation of 1:1 and Higher-Order Acid-Amine Complexes

In many cases of reactive extraction of carboxylic acids with tertiary amines, the formation of a 1:1 acid-amine complex is predominant, especially at lower acid concentrations. researchgate.net This implies that one molecule of propionic acid reacts with one molecule of tripropylamine. The formation of this complex is the primary mechanism for the enhanced transfer of the acid from the aqueous to the organic phase. However, under certain conditions, higher-order complexes, such as (2:1) acid-amine complexes, can also be formed. researchgate.net The specific stoichiometry is influenced by factors like the concentration of the acid and the nature of the diluent.

Influence of Solvent/Diluent Systems on Extraction Performance

The choice of the diluent, the solvent in which the extractant is dissolved, has a profound impact on the efficiency of the reactive extraction process. Diluents can affect the physical properties of the organic phase and the solvation of the acid-amine complex.

Role of Active and Inert Diluents in Complex Solvation

Diluents can be broadly classified as active or inert. Active diluents, such as alcohols like 1-octanol, can solvate the acid-amine complex through interactions like hydrogen bonding, thereby stabilizing the complex and enhancing the extraction efficiency. researchgate.netresearchgate.net Inert diluents, like alkanes, have a less significant role in solvation and primarily serve to reduce the viscosity and modify the density of the organic phase. researchgate.netnih.gov The proper selection of a diluent is crucial as it can significantly improve the physical properties of the solvent phase and prevent the formation of a third phase, which can complicate the separation process. researchgate.net The use of a suitable diluent can lead to a significant improvement in the distribution coefficient. For example, using a mixture of an extractant and a diluent has been shown to significantly increase the K_D values compared to using the pure diluent alone. researchgate.net

Application of Ionic Liquids as Diluents in Reactive Extraction

The use of ionic liquids (ILs) as diluents in the reactive extraction of carboxylic acids like propionic acid represents a significant advancement, offering a greener alternative to volatile and often hazardous conventional organic solvents. researchgate.netnih.gov Ionic liquids are organic salts that are liquid at room temperature and possess unique properties such as low volatility, high thermal stability, and tunable solvency, which can enhance extraction processes. nih.gov

Studies on analogous systems, such as the extraction of lactic acid with tripropylamine dissolved in 1-Butyl-3-methylimidazolium hexafluorophosphate, have demonstrated exceptionally high distribution coefficients (up to 255) and extraction efficiencies reaching 99.61%. nih.gov This performance surpasses that observed with traditional alcohol-based diluents, highlighting the potential of ILs to create a more favorable environment for the formation and solvation of the acid-amine salt, thereby improving the partitioning of the acid from the aqueous to the organic phase. nih.gov The primary challenge that remains is the co-extraction of water into the ionic liquid phase, which can impact the concentration of the final product and requires further optimization. nih.gov

Parametric Studies on Extraction Efficiency

Effects of Initial Acid Concentration and Amine Concentration

The efficiency of propionic acid extraction is significantly influenced by the initial concentration of the acid in the aqueous phase and the concentration of the amine extractant in the organic phase. researchgate.netdntb.gov.ua Research indicates a complex interplay between these two parameters.

Effect of Initial Acid Concentration: Generally, an increase in the initial propionic acid concentration leads to a higher extraction efficiency. researchgate.net This is attributed to a greater driving force for the mass transfer of acid molecules from the aqueous to the organic phase. However, at very high initial acid concentrations, the extraction efficiency may level off or even decrease slightly. This phenomenon occurs when the amine extractant becomes saturated with acid molecules, a state referred to as extractant overloading. nih.gov

The optimal conditions for extraction are therefore a balance between these factors. A study identified optimum conditions for propionic acid extraction at an initial acid concentration of 0.408 kmol/m³ and a trioctylamine (B72094) concentration of 18.252% v/v, achieving an experimental extraction yield of 89.788%. researchgate.netdntb.gov.ua The loading factor (Z), which represents the moles of acid extracted per mole of amine, is a key parameter to understand the stoichiometry of the complex formed. Values of Z greater than 0.5 often suggest the formation of (1:1), (2:1), and (3:1) acid-amine complexes. researchgate.net

| Initial Propionic Acid Conc. (kmol/m³) | Amine (Trioctylamine) Conc. (% v/v) | Extraction Efficiency (%) | Reference |

|---|---|---|---|

| 0.408 | 18.252 | 89.788 | researchgate.netdntb.gov.ua |

| Low | Increasing | Increases, then may decrease | researchgate.netnih.gov |

| Increasing | Constant | Increases (until saturation) | researchgate.net |

| 0.67 (mol/L) | 37.8 | 91 | researchgate.net |

Impact of Temperature on Equilibrium

Temperature is a critical thermodynamic variable that can influence the equilibrium of the reactive extraction process. For the formation of the tripropylamine-propionic acid salt, the reaction is typically exothermic. researchgate.net This means that the formation of the acid-amine complex releases heat.

According to Le Chatelier's principle, for an exothermic reaction, an increase in temperature will shift the equilibrium in the reverse direction, disfavoring the formation of products. Consequently, the extraction efficiency is expected to decrease as the temperature rises. researchgate.net Experimental studies consistently confirm this trend. For the reactive extraction of propionic acid using trioctylamine in diluents like 1-decanol (B1670082) and 2-octanol, it was observed that the equilibrium constant (K_E) decreased significantly as the temperature was raised from 305 K to 353 K. researchgate.net This decrease in the equilibrium constant signifies a lower affinity between the acid and the amine at higher temperatures, leading to reduced extraction.

While some studies have reported that temperature has a statistically insignificant effect on the extraction yield within a narrow range (e.g., around 298.15–323.15 K), the general thermodynamic principle holds that lower temperatures favor this exothermic extraction process. researchgate.netdntb.gov.ua The decrease in extraction efficiency at higher temperatures is also linked to an increase in the kinetic energy of the molecules, which can disrupt the hydrogen bonding and other interactions necessary for the formation of a stable acid-amine complex. researchgate.net The process is often controlled by entropy changes, as the complexation brings more order to the system, resulting in a decrease in entropy. nih.govsid.ir

| Temperature (K) | Equilibrium Constant (K_E) | Reference |

|---|---|---|

| 305 | 30.11 | researchgate.net |

| 353 | 11.85 | researchgate.net |

Influence of pH and Salt Presence in Aqueous Phase

Influence of pH: The pH of the aqueous phase is one of the most critical parameters governing the reactive extraction of propionic acid. The extraction mechanism relies on the reaction between the amine (a base) and the undissociated form of the carboxylic acid. researchgate.net Propionic acid has a pKa value of approximately 4.87.

At pH < pKa: The acid exists predominantly in its protonated, undissociated form (CH₃CH₂COOH). This is the species that can be effectively extracted by the amine in the organic phase. Therefore, extraction is most efficient at pH values below the pKa of the acid, with studies indicating that trioctylamine is most effective at a pH below 4. researchgate.netgoogle.com

At pH > pKa: The equilibrium shifts towards the dissociated form, the propionate (B1217596) anion (CH₃CH₂COO⁻). This charged species is highly hydrophilic and cannot be readily extracted by the amine into the organic phase. researchgate.net Consequently, increasing the pH of the aqueous solution above the pKa of the acid severely diminishes the extraction efficiency. researchgate.netresearchgate.net In fermentation processes where propionic acid is produced, maintaining a low pH is crucial for effective in-situ product recovery, often by acidifying the broth to a pH below 4.5. google.comnih.gov

Influence of Salt Presence: The presence of inorganic salts in the aqueous phase, which is common in fermentation broths, generally has a negative impact on the extraction of propionic acid. researchgate.netresearchgate.net This phenomenon is often referred to as a "salting-in" effect for the acid or competitive co-extraction.

When salts like NaCl or Na₂SO₄ are present, the salt anions (e.g., Cl⁻, SO₄²⁻) can combine with protons from the carboxylic acid to form their corresponding mineral acids (e.g., HCl, H₂SO₄) in the aqueous phase. researchgate.net These mineral acids can then compete with propionic acid for the amine extractant, thereby reducing the extraction of the target acid. researchgate.net Studies have shown that the presence of salts such as NaCl, Na₂SO₄, and K₂HPO₄ lowers the extraction of propionic acid. researchgate.net For instance, reducing the ionic strength of NaCl from 1 mol/L to 0.1 mol/L was reported to increase the distribution coefficient for propionic acid extraction by 55%. researchgate.net Therefore, to maximize extraction efficiency, the concentration of inorganic salts in the aqueous feed should be kept as low as possible. researchgate.netripublication.com

| Parameter | Condition | Effect on Extraction Efficiency | Reason | Reference |

|---|---|---|---|---|

| pH | pH < pKa (~4.87) | High | Acid is in its extractable, undissociated form. | researchgate.netgoogle.com |

| pH > pKa (~4.87) | Very Low / Severely Decreased | Acid is in its non-extractable, ionic form. | researchgate.netresearchgate.net | |

| Salt Presence | Increased Salt Concentration | Decreased | Competition for the extractant from mineral acids formed. | researchgate.netresearchgate.net |

Kinetic and Mechanistic Studies of Tripropylamine Propionic Acid Salt in Reaction Systems

Reaction Kinetics of Tripropylamine-Propionic Acid Complex Formation

The reaction between tripropylamine (B89841) and propionic acid is an exothermic neutralization reaction that results in the formation of a salt. noaa.gov The kinetics of this complex formation can be influenced by several factors, including the concentrations of the reactants, temperature, and the nature of the solvent used.

Studies on the reactive extraction of propionic acid with other tertiary amines, such as trioctylamine (B72094), have shown that the reaction can be instantaneous and occur in the organic diffusion film. chemicalpapers.com In such cases, the process is often controlled by the mass transfer of the reactants. The mass transfer coefficient (k_m) is a key parameter in quantifying this rate. For the propionic acid-trioctylamine system in 1-decanol (B1670082), a mass transfer coefficient of 9 × 10⁻⁶ m/s has been reported. chemicalpapers.com

The reaction order is another important kinetic parameter. For the reaction of propionic acid with trioctylamine, the reaction was found to be second-order. chemicalpapers.com Similarly, kinetic studies of the esterification of n-propionic acid have also reported a second-order reaction. jetir.org Based on these analogous systems, it is reasonable to infer that the reaction between tripropylamine and propionic acid would also likely follow second-order kinetics.

Table 1: Kinetic Parameters for the Reactive Extraction of Propionic Acid with Tertiary Amines This table presents data from analogous systems to infer the potential kinetic behavior of the tripropylamine-propionic acid system.

| Amine | Solvent/Diluent | Reaction Order | Mass Transfer Coefficient (k_m) (m/s) | Rate Constant (k) (m³/mol·s) | Controlling Regime | Reference |

| Trioctylamine | 1-Decanol | Second-order | 9 × 10⁻⁶ | 0.430 | Mass Transfer | chemicalpapers.com |

| Tri-n-Pentyl Amine | 1-Octanol | - | - | - | Mass Transfer (Instantaneous) | sciencepublishinggroup.com |

| Tri-n-Butyl Amine | 1-Octanol | - | - | - | Fast Reaction | sciencepublishinggroup.com |

| Trioctylamine | Dichloromethane (B109758) | - | - | 1.88 x 10⁻³ (l²/mol²·s) | - | researchgate.net |

| Trioctylamine | n-Heptane | - | - | 6.06 x 10⁻⁶ (l⁵/mol⁵·s) | - | researchgate.net |

Note: The rate constants for trioctylamine in dichloromethane and n-heptane have different units due to different reaction mechanisms proposed in the study.

Theoretical and Computational Investigations of Molecular Interactions

Theoretical and computational methods provide valuable insights into the molecular-level interactions that govern the formation and behavior of the tripropylamine-propionic acid salt. These methods can elucidate details of proton transfer, hydrogen bonding, and the influence of the solvent environment.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly useful for studying proton transfer and hydrogen bonding in acid-base complexes like the tripropylamine-propionic acid salt.

DFT calculations can determine the geometries of the interacting molecules, the energetics of the proton transfer process, and the nature of the hydrogen bonds formed. Studies on similar systems, such as the interaction between various propylamines and sulfonic acids, have used DFT to analyze the potential energy curves along the proton transfer coordinate. chemicalpapers.com These studies have shown that the extent of proton transfer is related to the difference in proton affinity between the acid's anion and the amine. chemicalpapers.com

In the context of tripropylamine and propionic acid, DFT could be used to model the transition from a hydrogen-bonded complex to a fully formed ion pair. The calculations would likely show that the ionic pair, consisting of the tripropylammonium (B8586437) cation and the propionate (B1217596) anion, is stabilized by strong hydrogen bonds. In fact, studies have indicated that ionic pairs with the tripropylammonium (TPrA) cation possess very strong hydrogen bonds. chemicalpapers.com The formation of these hydrogen bonds can lead to significant changes in calculated NMR chemical shifts, providing a way to correlate theoretical findings with experimental data. urjc.es

The Conductor-like Screening Model for Real Solvents (COSMO-RS) and its variants like COSMO-SAC are powerful computational tools for predicting the thermodynamic properties of liquid mixtures based on quantum chemical calculations. zenodo.orgresearchgate.net These models can predict properties like activity coefficients, solubilities, and partition coefficients, which are crucial for understanding and designing separation processes involving the tripropylamine-propionic acid salt. urjc.esmdpi.comscm.com

COSMO-RS works by first performing a quantum chemical calculation (usually with DFT) for each molecule in a virtual conductor, which generates a screening charge density on the molecular surface. This surface is then divided into segments, each with a specific charge density. The thermodynamic properties of the bulk liquid are then calculated using statistical thermodynamics based on the interactions between these surface segments. researchgate.net

For the tripropylamine-propionic acid system, COSMO-RS could be used to predict the phase behavior of their mixtures in different solvents. It can also provide insights into the nature of the intermolecular interactions, such as electrostatic (misfit) interactions and hydrogen bonding. zenodo.org For ionic liquids, which are structurally similar to the tripropylamine propionic acid salt, COSMO-RS has been successfully used to predict their properties by treating the cation and anion either as a single ion pair or as separate entities in an electroneutral mixture. zenodo.orgresearchgate.net

Table 2: Predicted Interaction Energies from COSMO-RS for a Hypothetical Tripropylamine-Propionic Acid System This table is illustrative and based on the types of predictions that can be made with COSMO-RS for similar systems.

| Interaction Type | Predicted Energy Contribution (kJ/mol) | Significance |

| Misfit (Electrostatic) | -25.0 | Strong electrostatic attraction between the charged ions. |

| Hydrogen Bonding | -15.0 | Significant contribution from hydrogen bonds between the tripropylammonium cation and the propionate anion. |

| Van der Waals | -10.0 | General dispersion forces contributing to the overall stability. |

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed, atomistic view of dynamic processes such as diffusion, conformational changes, and the influence of solvent on solute behavior. noaa.gov

For the this compound, MD simulations could be employed to study its behavior in different solvents. This would involve creating a simulation box containing the salt and a large number of solvent molecules. The simulations could then track the trajectories of all particles, revealing information about the solvation structure, the dynamics of the ions, and the transport properties of the system.

MD simulations have been used to investigate the proton transfer dynamics in the propionic acid dimer, showing large amplitude motions of the molecular skeleton. nih.gov In the context of the this compound, MD simulations could help in understanding how the solvent molecules arrange themselves around the tripropylammonium cation and the propionate anion, and how this solvation shell affects the stability and reactivity of the ion pair. Furthermore, properties like viscosity and self-diffusion coefficients, which are important for understanding mass transfer, can be calculated from MD simulations. researchgate.net

Applications of Tripropylamine Propionic Acid Salt in Advanced Chemical Processes

Recovery and Purification of Propionic Acid in Biorefineries and Industrial Streams

The production of propionic acid through fermentation is a key process in biorefineries, but it results in dilute aqueous solutions that make recovery challenging and costly. researchgate.netredalyc.orgnih.gov Reactive liquid-liquid extraction using tertiary amines like tripropylamine (B89841) has emerged as a promising and efficient downstream processing technique. researchgate.netelsevierpure.com In this process, the tripropylamine acts as an extractant, combining with the propionic acid in the fermentation broth to form the tripropylamine propionic acid salt (an amine-acid complex). oup.comresearchgate.net This salt is highly soluble in an organic phase, allowing the propionic acid to be selectively transferred from the aqueous fermentation broth into the organic solvent, leaving behind impurities. researchgate.netoup.com

Downstream processing for propionic acid recovery from fermentation broths traditionally involves methods like precipitation, which can generate significant waste sludge. oup.com Reactive extraction presents a more environmentally friendly and efficient alternative. researchgate.netoup.com The strategy involves contacting the fermentation broth, which may be acidified to a pH below 4.5 to ensure the carboxylic acid is in its free form, with an organic solvent containing the amine extractant. google.comgoogle.com

Long-chain aliphatic amines are particularly effective for this purpose. researchgate.net The efficiency of this extraction is significantly higher than physical extraction alone and is influenced by factors such as the concentration of the acid, the composition of the extractant and diluent in the organic phase, and temperature. oup.comresearchgate.net For instance, studies using trioctylamine (B72094), a structurally similar tertiary amine, have shown high extraction yields. oup.comresearchgate.net The formation of the propionic acid-amine complex is the key mechanism, driven by the strong hydrogen bonding interaction between the nitrogen atom of the amine and the propionic acid. oup.com This shifts the distribution of the acid in favor of the organic phase. oup.com Extractive fermentation, where the acid is removed in situ using a membrane extractor, can further enhance productivity by mitigating product inhibition, leading to higher final product concentrations and yields. nih.gov

Table 1: Factors Influencing Reactive Extraction Efficiency

| Factor | Description | Impact on Extraction | Source(s) |

|---|---|---|---|

| Extractant Type | Tertiary amines like tripropylamine or trioctylamine are commonly used. | Forms a stable complex with propionic acid, leading to high distribution coefficients. | oup.com, researchgate.net |

| Diluent Choice | The organic solvent in which the amine is dissolved (e.g., 1-decanol (B1670082), toluene, n-heptane). | Affects the solvation of the amine-acid complex and can improve extraction efficiency and phase separation. | researchgate.net, researchgate.net |

| Aqueous Phase pH | The pH of the fermentation broth. | Must be kept low (typically < 4.5) to maintain propionic acid in its undissociated form for effective extraction. | google.com, huji.ac.il |

| Temperature | The temperature at which extraction is performed. | Can have a varied effect; often, lower temperatures favor complex formation and extraction. | oup.com, ekb.eg |

| Initial Acid Conc. | The concentration of propionic acid in the broth. | Influences the loading of the extractant and overall process economics. | oup.com, ekb.eg |

After the propionic acid has been transferred to the organic phase as an amine salt, the next critical step is to recover the purified acid and regenerate the amine extractant for reuse. google.com This is essential for the economic viability of the process. Several methods can be employed for this separation.

One primary method is distillation or vacuum evaporation. google.comgoogle.com The amine/acid complex is heated, often under vacuum, to a temperature where the more volatile propionic acid separates from the less volatile (heavy) amine extractant. google.comgoogle.com Temperatures for this process can range from 30 to 200°C. google.comgoogle.com

Another effective technique is "temperature swing" back-extraction. ekb.eg The loaded organic phase is contacted with fresh water at a higher temperature than that used for the initial extraction. ekb.eg The increased temperature weakens the amine-acid complex, causing the propionic acid to be released and transferred back into the new aqueous phase, from which it can be more easily recovered in a concentrated form. ekb.eg The now-regenerated amine in the organic solvent can be recycled back to the extraction stage. ekb.eg Additionally, back-extraction can be performed by washing the organic phase with an alkaline solution, which recovers the acid as a salt. google.comgoogle.com

Role in Chromatographic Separations of Organic Acids

In analytical chemistry, particularly in High-Performance Liquid Chromatography (HPLC), tertiary amines and their salts play a role in the separation of ionic compounds like carboxylic acids. nih.gov When separating a mixture of organic acids, achieving distinct retention times for each component can be challenging. nih.govresearchgate.net Tripropylamine can be used as an ion-pairing reagent in Reversed-Phase HPLC (RP-HPLC). nih.gov

In this technique, the tripropylamine is added to the mobile phase. It forms an ion pair with the anionic carboxylate group of the propionic acid (and other organic acids in the sample). This process effectively neutralizes the charge of the acid's anion, increasing its hydrophobicity. As a result, the acid's interaction with the nonpolar stationary phase of the RP-HPLC column is enhanced, leading to longer retention times and enabling better separation from other, less retained components. nih.gov The concentration and type of the ion-pairing agent are critical parameters that can be adjusted to optimize the separation of complex acid mixtures. nih.gov Furthermore, stationary phases functionalized with amine groups can be used to retain carboxylic acid compounds through an ion-exchange mechanism, demonstrating the utility of amine-acid interactions in chromatography. rsc.org

Potential as a Catalyst Component or Intermediate in Polymerization Reactions

While not a direct catalyst itself in its simple salt form, the chemical nature of tripropylamine propionate (B1217596) suggests its potential as a component or intermediate in forming catalytic systems for polymerization, specifically through the generation of onium salts. mq.edu.aunih.gov

Onium salts, which include quaternary ammonium (B1175870), phosphonium, and sulfonium (B1226848) salts, are known to be effective catalysts or initiators in various polymerization reactions. mq.edu.aunih.govrsc.org A tripropylammonium (B8586437) cation, the core of the this compound, can be converted into a quaternary onium salt. These salts are particularly useful in photoinitiated polymerization. mq.edu.auresearchgate.net In such systems, the onium salt can absorb light (or act in concert with a photosensitizer) to generate reactive species—either radicals or cations—that initiate the polymerization of monomers like epoxides (oxiranes) and vinyl ethers. nih.govrsc.org The addition of an onium salt to a photoinitiator system can significantly increase the rate and conversion of the polymerization reaction. rsc.org

The structure of the onium salt, including the nature of the alkyl groups on the nitrogen atom and the counter-anion, influences its catalytic activity and solubility. mq.edu.auresearchgate.net Therefore, a quaternary ammonium salt derived from tripropylamine could potentially function as a phase-transfer catalyst or a photoinitiator component in the synthesis of various polymers, including polyacrylates and polyethers. nih.govrsc.org

Analytical and Spectroscopic Characterization of Tripropylamine Propionic Acid Salt

Spectroscopic Techniques for Structural and Bonding Analysis

Spectroscopy is a cornerstone for deciphering the molecular architecture and bonding details of the salt, providing definitive evidence of the proton transfer from propionic acid to tripropylamine (B89841).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a premier, non-destructive method that offers exhaustive information regarding the carbon-hydrogen framework of a molecule. For tripropylamine propionic acid salt, both ¹H and ¹³C NMR are utilized to affirm the distinct structures of the tripropylammonium (B8586437) cation and the propionate (B1217596) anion.

In the ¹H NMR spectrum, characteristic signals arise from the protons of both the cationic and anionic components. The propionate moiety's spectrum would display a triplet and a quartet, which is typical for an ethyl group. researchgate.net Resonances observed around 1.05 ppm (a triplet) and 2.18 ppm (a quartet) correspond to the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the propionate ion, respectively. researchgate.net The tripropylammonium cation would present signals for its three identical propyl groups, typically as a triplet for the terminal methyl (CH₃) protons, a multiplet for the central methylene (CH₂) protons, and another multiplet for the methylene (CH₂) protons directly bonded to the nitrogen atom. A broad signal for the N-H proton is also anticipated, with a chemical shift that can vary depending on the solvent and sample concentration.

The ¹³C NMR spectrum reveals the carbon backbone of the molecule. The propionate anion would exhibit three separate signals: one for the carboxylate carbon (COO⁻), one for the methylene carbon, and one for the methyl carbon. The tripropylammonium cation would show three signals corresponding to the three chemically different carbons within the propyl chains.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Ion | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Propionate | -CH₃ | ~1.1 (triplet) | ~10 |

| -CH₂- | ~2.2 (quartet) | ~31 | |

| -COO⁻ | - | ~180 | |

| Tripropylammonium | -CH₂CH₂CH₃ | ~0.9 (triplet) | ~11 |

| -CH₂CH₂ CH₃ | ~1.7 (multiplet) | ~16 | |

| -CH₂ CH₂CH₃ | ~3.0 (multiplet) | ~58 | |

| N⁺-H | Variable (broad) | - | |

| This data is predicted based on standard values for propionate and alkylammonium salts. |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding

Fourier-Transform Infrared (FT-IR) spectroscopy serves to identify the functional groups present and to investigate intermolecular forces like hydrogen bonding. The formation of this compound from its precursors, propionic acid and tripropylamine, leads to a markedly different IR spectrum.

The most telling alteration occurs in the carbonyl and hydroxyl absorption regions. The characteristic broad band of the carboxylic acid O-H group, which typically spans 2500-3300 cm⁻¹, vanishes upon the formation of the salt. docbrown.info Concurrently, the sharp C=O stretching vibration of propionic acid at approximately 1700-1725 cm⁻¹ is superseded by two distinct absorption bands from the carboxylate anion (COO⁻). docbrown.info These bands are the asymmetric stretching vibration, appearing around 1550-1620 cm⁻¹, and the symmetric stretching vibration, located near 1400-1450 cm⁻¹.

The spectrum also contains bands originating from the tripropylammonium cation. A broad absorption in the 3000-3300 cm⁻¹ range can be assigned to the N⁺-H stretching vibrations. The C-H stretching and bending vibrations from the propyl groups of the cation and the ethyl group of the anion are found in their expected regions (e.g., C-H stretching from 2850-2960 cm⁻¹). The presence of these key spectral features confirms the ionic character of the compound and the co-existence of both the tripropylammonium and propionate ions.

Table 2: Key FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| Asymmetric Stretch | Carboxylate (COO⁻) | 1550 - 1620 | Strong |

| Symmetric Stretch | Carboxylate (COO⁻) | 1400 - 1450 | Strong |

| Stretch | N⁺-H | 3000 - 3300 | Broad, Medium-Strong |

| Stretch | C-H (Alkyl) | 2850 - 2960 | Strong |

| Bending | C-H (Alkyl) | 1375 - 1470 | Variable |

| This data is predicted based on characteristic frequencies of the functional groups. |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for isolating the salt from impurities or other substances in a mixture and for determining its quantity.

Gas Chromatography (GC) for Purity and Component Analysis

Gas Chromatography (GC) is a technique designed for the analysis of volatile and thermally stable compounds. cerealsgrains.org As an ionic salt, this compound is non-volatile and thus cannot be analyzed directly by GC. Nevertheless, GC is a vital method for checking the purity of the starting materials, tripropylamine and propionic acid.

Moreover, GC can be employed to detect unreacted starting materials or to quantify the individual components of the salt following a chemical derivatization or decomposition step. nih.govnih.gov For example, a sample of the salt can be acidified, converting the propionate back into the more volatile propionic acid, which can then be extracted and measured by GC. nih.govresearchgate.net This method is beneficial for quality control to ensure the correct stoichiometric balance of the acid and base in the product. A flame ionization detector (FID) is typically used for such analyses because of its high sensitivity to organic compounds. nih.gov

High-Performance Liquid Chromatography (HPLC) for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is the more suitable chromatographic technique for analyzing non-volatile and ionic compounds such as this compound. nih.gov It enables the separation, identification, and quantification of the salt within complex sample matrices. nih.gov

A reversed-phase HPLC method using a C8 or C18 column is generally appropriate. The mobile phase typically consists of a buffered aqueous solution mixed with an organic solvent, such as acetonitrile (B52724) or methanol. Separation is achieved based on the differential partitioning of the tripropylammonium and propionate ions between the stationary phase and the mobile phase. To enhance retention and improve peak shape, ion-pairing chromatography may be used, which involves adding a specific reagent to the mobile phase to form a neutral complex with the analyte ions. Detection can be performed using various detectors, including UV (less effective here as the ions lack a strong chromophore), refractive index, evaporative light scattering (ELSD), or most effectively, a mass spectrometer (LC-MS).

Potentiometric Titration for Acid-Base Equilibrium and Concentration Determination

Potentiometric titration is a highly precise and economical method for determining the concentration of acidic or basic species in a solution. sapub.orgscience.gov The technique involves monitoring the change in electrical potential (or pH) of a solution as a titrant of a known concentration is incrementally added. libretexts.org

For a solution of this compound, this method can be used to find the concentration of both the tripropylammonium cation and the propionate anion. By titrating the salt solution with a standardized strong acid (like HCl), the resulting titration curve will display an endpoint that corresponds to the protonation of the propionate anion, which allows for the calculation of its concentration.

Conversely, titrating the salt solution with a standardized strong base (such as NaOH) yields a titration curve with an endpoint corresponding to the deprotonation of the tripropylammonium cation, thereby allowing for the determination of its concentration. The equivalence point, where the moles of the titrant are equal to the moles of the analyte, is identified as the point of the steepest slope on the titration curve. sapub.org This provides a dependable means of verifying the concentration and stoichiometry of the salt in a sample.

Table of Compounds

Future Perspectives and Emerging Research Avenues

Design and Synthesis of Advanced Tripropylamine-Based Salts for Targeted Applications

The synthesis of tripropylamine (B89841) propionic acid salt typically involves an acid-base neutralization reaction between tripropylamine and propionic acid. nih.gov This straightforward approach can be expanded to create a new generation of advanced tripropylamine-based salts with properties tailored for specific applications. Future research in this area will likely concentrate on modifying both the amine and carboxylic acid components to fine-tune the resulting salt's characteristics, such as solubility, thermal stability, and extractive capabilities.

One promising direction is the synthesis of functionalized tripropylamine derivatives. By introducing specific functional groups onto the propyl chains of the amine, it is possible to enhance its interaction with target molecules. For instance, the incorporation of hydroxyl or ether groups could increase the salt's polarity and improve its performance in specific solvent systems. Similarly, the design of chiral tripropylamine-based salts could open up applications in enantioselective separations and catalysis.

The choice of the carboxylic acid component also offers a high degree of flexibility. While propionic acid is effective, other carboxylic acids with varying chain lengths, degrees of branching, and additional functional groups can be employed to create a library of tripropylamine-based salts with a wide range of physicochemical properties. For example, the use of dicarboxylic acids could lead to the formation of dimeric or polymeric salt structures with unique material properties.

Advanced synthetic methodologies, such as flow chemistry and microwave-assisted synthesis, are expected to play a crucial role in the efficient and controlled production of these novel salts. These techniques offer advantages in terms of reaction speed, scalability, and safety, facilitating the rapid screening of new compounds and the optimization of their synthesis.

The table below illustrates a hypothetical design matrix for advanced tripropylamine-based salts, showcasing the potential for customization.

| Amine Component | Carboxylic Acid Component | Potential Targeted Application |

| Tripropylamine | Propionic Acid | Liquid-liquid extraction of carboxylic acids |

| Hydroxy-functionalized Tripropylamine | Lactic Acid | Chiral separations |

| Perfluoroalkyl-functionalized Tripropylamine | Perfluorooctanoic Acid | Extraction in fluorous-phase systems |

| Tripropylamine | Adipic Acid | Formation of ion-gel materials |

Integration of Tripropylamine Propionic Acid Salt Processes into Green Chemistry Frameworks

The principles of green chemistry are increasingly important in the chemical industry, and the synthesis and application of this compound are well-suited for integration into these frameworks. Future research will focus on minimizing the environmental impact of processes involving this salt, from its production to its end-of-life.

Key areas of development in this context include:

Atom Economy: The synthesis of this compound via neutralization is inherently atom-economical, as all atoms of the reactants are incorporated into the final product. Future work will aim to maintain this high efficiency while exploring more complex derivatives.

Use of Renewable Feedstocks: Propionic acid can be produced through the fermentation of biomass, offering a renewable alternative to petroleum-based production routes. wikipedia.org Research into optimizing these fermentation processes and integrating them with the synthesis of this compound will be a significant focus.

Solvent Selection: The choice of solvent is critical in green chemistry. For applications such as liquid-liquid extraction, research is directed towards the use of greener solvents, including bioderived solvents and supercritical fluids, to replace traditional volatile organic compounds. The development of solvent-free extraction systems is another promising avenue.

Recyclability and Biodegradability: Designing processes that allow for the efficient recycling of the this compound after use is a key objective. Furthermore, investigating the biodegradability of the salt and its components will be crucial for assessing its long-term environmental fate.

The integration of these green chemistry principles will not only enhance the sustainability of processes utilizing this compound but also improve their economic viability.

Computational Design and Optimization of Extraction Systems

Computational modeling and simulation are powerful tools for understanding and optimizing chemical processes. In the context of this compound, these methods can be applied to the design of efficient liquid-liquid extraction systems for the recovery of carboxylic acids from aqueous solutions.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to study the interaction between tripropylamine and propionic acid at the molecular level. acs.org These calculations provide insights into the geometry, energetics, and nature of the hydrogen bonding in the resulting ion pair or complex. acs.org This fundamental understanding is crucial for predicting the extractive behavior of the salt.

Molecular dynamics (MD) simulations can be employed to model the behavior of the this compound in a multiphase extraction system. These simulations can provide information on the distribution of the salt between the aqueous and organic phases, the aggregation behavior of the salt in the organic phase, and the mechanism of acid transfer.

Process simulation software can be used to model and optimize the entire extraction process at an industrial scale. By incorporating thermodynamic data and mass transfer correlations, these simulations can be used to determine the optimal operating conditions, such as solvent-to-feed ratio, temperature, and number of extraction stages, to achieve a desired separation with minimal energy consumption and solvent usage.

The following table presents a hypothetical comparison of extraction efficiencies for different amine-acid systems, which could be generated and refined using computational models.

| Amine | Carboxylic Acid | Distribution Coefficient (K D ) | Extraction Efficiency (%) |

| Tripropylamine | Propionic Acid | 15.2 | 93.8 |

| Tri-n-octylamine | Propionic Acid | 12.8 | 92.8 |

| Tripropylamine | Acetic Acid | 10.5 | 91.3 |

| Tri-n-octylamine | Acetic Acid | 9.1 | 90.1 |

Exploration of this compound in Novel Materials Science and Catalysis

The unique properties of this compound, particularly its ionic nature and the presence of functional groups, make it a candidate for exploration in emerging areas of materials science and catalysis.

In materials science, this compound could serve as a building block for the creation of novel "ionic liquids" or "protic ionic liquids." These materials are salts that are liquid at or near room temperature and possess interesting properties such as low vapor pressure, high thermal stability, and tunable solvency. By carefully selecting the amine and carboxylic acid components, it may be possible to design ionic liquids with specific properties for applications such as electrolytes in batteries, lubricants, and reaction media.

The ability of the tripropylamine component to act as a base and the propionate (B1217596) component to act as a nucleophile suggests potential applications in catalysis. The salt could function as a bifunctional catalyst, where both the cation and anion participate in a catalytic cycle. For example, it could be investigated as a catalyst for condensation reactions, esterifications, or other acid-base catalyzed transformations.

Furthermore, the self-assembly of this compound into organized structures, such as micelles or liquid crystals, could be explored for applications in templating the synthesis of nanostructured materials. The ability to control the morphology of materials at the nanoscale is of great interest for applications in electronics, photonics, and medicine.

The investigation of this compound in these novel contexts is still in its early stages, but the versatility of its chemical structure and properties suggests a promising future for its application beyond traditional extraction processes.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing tripropylamine propionic acid salt in pharmaceutical chemistry?

- Methodological Answer: this compound is typically synthesized via acid-base neutralization. Propionic acid (CH₃CH₂COOH) is reacted with tripropylamine [(CH₂CH₂CH₃)₃N] in a stoichiometric ratio, often in an aqueous or polar solvent. The reaction is monitored by pH titration to ensure complete proton transfer. Crystallization is then employed for purification, using solvents like ethanol or acetone. Pharmaceutically acceptable salts require stringent purity checks via techniques such as HPLC or Karl Fischer titration for water content .

Q. Which analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological samples or reaction mixtures)?

- Methodological Answer: Reverse-phase HPLC with UV detection (e.g., at 210 nm) is widely used, as demonstrated for propionic acid salts in bakery products . Sample preparation involves extraction with acetonitrile or acidified water, followed by filtration to remove interferents. For ionic characterization, ion chromatography or capillary electrophoresis may complement HPLC. Calibration curves using certified reference standards (e.g., sodium or ammonium salts) ensure accuracy .

Q. How are the structural and purity characteristics of this compound validated?

- Methodological Answer: Key spectroscopic methods include:

- NMR: ¹H/¹³C NMR to confirm proton environments and carbon backbone.

- IR: Peaks at ~1700 cm⁻¹ (carboxylate C=O stretch) and ~2500 cm⁻¹ (amine N-H stretch).

- Elemental Analysis: To verify C, H, N, and O content.

Purity is assessed via melting point analysis, HPLC purity ≥98%, and residual solvent testing (GC-MS) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric purity of this compound in asymmetric synthesis?

- Methodological Answer: Enantioselective synthesis may involve chiral auxiliaries or resolving agents. For example, brucine (a chiral amine) has been used to resolve enantiomers of chlorinated propionic acid derivatives via diastereomeric salt crystallization . Key parameters include:

- Solvent Polarity: Low-polarity solvents (e.g., toluene) enhance crystalline selectivity.

- Temperature Gradients: Slow cooling rates (0.5°C/min) to favor crystal growth of the desired enantiomer.

- Optical Rotation Monitoring: Verify enantiomeric excess (e.g., [α]ᴅ²⁵ = ±14.3° for resolved chlorohydrin derivatives) .

Q. What validation parameters are critical for HPLC-based quantification of this compound in regulatory-compliant research?

- Methodological Answer: Per ICH guidelines, validation requires:

- Linearity: R² ≥0.99 across the expected concentration range (e.g., 1–100 µg/mL).

- Precision: ≤5% RSD for intra-day and inter-day replicates.

- Accuracy: 95–105% recovery in spiked matrices.

- LOD/LOQ: Typically 0.1 µg/mL and 0.3 µg/mL, respectively.

Example validation data for propionic acid salts show 99.2% accuracy and 2.1% RSD .

Q. How do researchers address discrepancies in reported solubility or stability data for this compound across studies?

- Methodological Answer: Contradictions often arise from variations in:

- pH: Solubility in water vs. buffered solutions (e.g., pH 7.4 for physiological conditions).

- Temperature: Stability studies at 25°C vs. accelerated degradation at 40°C.

- Crystallization Methods: Differences in solvent polarity or cooling rates.

To resolve, replicate experiments under standardized conditions (e.g., USP <921> for water content) and cross-validate using orthogonal techniques like DSC (thermal stability) .

Q. What role does this compound play in catalytic or stoichiometric applications in organic synthesis?

- Methodological Answer: As a tertiary amine-propionic acid salt, it can act as:

- Buffer Agent: Maintains pH in enzymatic or metal-catalyzed reactions (e.g., ECL studies using amine-based mediators) .

- Phase-Transfer Catalyst: Enhances solubility of hydrophobic reactants in aqueous-organic biphasic systems.

- Chiral Template: Induces asymmetry in Diels-Alder or Michael addition reactions when derived from resolved propionic acid enantiomers .

Methodological Best Practices

- Reproducibility: Document solvent grades, stoichiometry, and purification steps in detail (e.g., "tripropylamine (99.9%, anhydrous) reacted with propionic acid (1.05 eq) in ethanol at 25°C") .

- Data Reporting: Use IUPAC nomenclature and report spectral data with instrument parameters (e.g., "¹H NMR (400 MHz, D₂O): δ 1.05 (t, 9H), 2.35 (q, 2H)") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.